REACTION_SMILES
|
[C:1](=[O:2])([CH3:3])[O:4][CH:5]1[CH2:6][CH:7]([CH3:27])[c:8]2[c:9]1[n:10][cH:11][n:12][c:13]2[N:14]1[CH2:15][CH2:16][N:17]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:18][CH2:19]1.[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[Li+:29].[OH-:28]>>[OH:4][CH:5]1[CH2:6][CH:7]([CH3:27])[c:8]2[c:9]1[n:10][cH:11][n:12][c:13]2[N:14]1[CH2:15][CH2:16][N:17]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:18][CH2:19]1
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Name
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CC(=O)OC1CC(C)c2c1ncnc2N1CCN(C(=O)OC(C)(C)C)CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC1CC(C)c2c1ncnc2N1CCN(C(=O)OC(C)(C)C)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(O)c2ncnc(N3CCN(C(=O)OC(C)(C)C)CC3)c21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([CH3:3])[O:4][CH:5]1[CH2:6][CH:7]([CH3:27])[c:8]2[c:9]1[n:10][cH:11][n:12][c:13]2[N:14]1[CH2:15][CH2:16][N:17]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:18][CH2:19]1.[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[Li+:29].[OH-:28]>>[OH:4][CH:5]1[CH2:6][CH:7]([CH3:27])[c:8]2[c:9]1[n:10][cH:11][n:12][c:13]2[N:14]1[CH2:15][CH2:16][N:17]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:18][CH2:19]1
|
Name
|
CC(=O)OC1CC(C)c2c1ncnc2N1CCN(C(=O)OC(C)(C)C)CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC1CC(C)c2c1ncnc2N1CCN(C(=O)OC(C)(C)C)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(O)c2ncnc(N3CCN(C(=O)OC(C)(C)C)CC3)c21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1](=[O:2])([CH3:3])[O:4][CH:5]1[CH2:6][CH:7]([CH3:27])[c:8]2[c:9]1[n:10][cH:11][n:12][c:13]2[N:14]1[CH2:15][CH2:16][N:17]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:18][CH2:19]1.[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[Li+:29].[OH-:28]>>[OH:4][CH:5]1[CH2:6][CH:7]([CH3:27])[c:8]2[c:9]1[n:10][cH:11][n:12][c:13]2[N:14]1[CH2:15][CH2:16][N:17]([C:20](=[O:21])[O:22][C:23]([CH3:24])([CH3:25])[CH3:26])[CH2:18][CH2:19]1
|
Name
|
CC(=O)OC1CC(C)c2c1ncnc2N1CCN(C(=O)OC(C)(C)C)CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC1CC(C)c2c1ncnc2N1CCN(C(=O)OC(C)(C)C)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(O)c2ncnc(N3CCN(C(=O)OC(C)(C)C)CC3)c21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |